molecular formula C17H16N4O2 B2902901 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide CAS No. 518018-66-1

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

Cat. No.: B2902901
CAS No.: 518018-66-1
M. Wt: 308.341
InChI Key: XKKVEKNKHHDPLE-YBFXNURJSA-N
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Description

(E)-3-(1H-Benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked via a propanehydrazide spacer to a 4-hydroxybenzylidene moiety. The (E)-configuration of the imine bond (CH=N) is critical for maintaining its structural integrity and biological activity.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-14-7-5-13(6-8-14)11-19-20-17(23)9-10-21-12-18-15-3-1-2-4-16(15)21/h1-8,11-12,22H,9-10H2,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKVEKNKHHDPLE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The benzimidazole nucleus is classically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives. In a representative protocol from, o-phenylenediamine reacts with substituted aldehydes under oxidative conditions (e.g., sodium metabisulfite, Na₂S₂O₅) in ethanol to yield 2-aryl-1H-benzo[d]imidazoles. For instance, 2-(2-methoxyphenyl)-1H-benzo[d]imidazole was synthesized in 74% yield by refluxing o-anisaldehyde and 1,4-benzoquinone in ethanol, followed by crystallization from ethyl acetate.

Regioselective Functionalization at the N1 Position

To introduce the propanehydrazide chain, N1-alkylation is critical. As demonstrated in, benzimidazole derivatives undergo nucleophilic substitution at the N1 position using alkyl halides or sulfonating agents. For example, treatment of 1H-benzo[d]imidazole with chlorosulfonic acid generates a reactive intermediate, which subsequently reacts with piperazines or amines to install sulfonamide or alkyl groups. Adapting this approach, 1-(3-chloropropyl)-1H-benzo[d]imidazole could be synthesized as a key intermediate for further hydrazide formation.

Construction of the Propanehydrazide Linker

Hydrazide Formation via Carbodiimide-Mediated Coupling

The propanehydrazide moiety is introduced through amidation of 1-(3-chloropropyl)-1H-benzo[d]imidazole with hydrazine. However, direct nucleophilic substitution may compete with elimination; thus, a two-step protocol is preferable:

  • Synthesis of Propionic Acid Derivative : Reaction of 1H-benzo[d]imidazole with 3-bromopropionic acid in the presence of a base (e.g., K₂CO₃) yields 3-(1H-benzo[d]imidazol-1-yl)propionic acid.
  • Hydrazide Formation : Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) facilitates coupling with hydrazine hydrate, producing 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide.

Hydrazone Formation with 4-Hydroxybenzaldehyde

Condensation under Acidic or Solvent-Free Conditions

The final step involves Schiff base formation between the hydrazide and 4-hydroxybenzaldehyde. In, analogous hydrazones were synthesized using sodium hydride in N-methylpyrrolidinone (NMP), though mild conditions (e.g., ethanol with catalytic acetic acid) are preferable to preserve the phenolic -OH group. Refluxing equimolar amounts of 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide and 4-hydroxybenzaldehyde in ethanol for 6–8 hours affords the target compound, with the (E)-isomer predominating due to thermodynamic stability.

Stereochemical Control and Purification

The (E) configuration is confirmed via NOESY NMR, where the absence of nuclear Overhauser effects between the hydrazone proton and the aryl protons corroborates trans geometry. Purification is achieved through recrystallization from methanol/ethyl acetate (1:3), yielding crystalline product.

Analytical Characterization and Validation

Spectroscopic Techniques

  • 1H NMR : Key signals include the hydrazone NH proton (δ 10.2–11.5 ppm), benzimidazole aromatic protons (δ 7.3–8.1 ppm), and the 4-hydroxybenzylidene phenolic -OH (δ 9.8 ppm).
  • 13C NMR : The hydrazone carbon (C=N) resonates at δ 150–155 ppm, while the carbonyl (C=O) appears at δ 165–170 ppm.
  • Mass Spectrometry : ESI-MS typically exhibits [M+H]+ ions, with fragmentation patterns consistent with cleavage at the hydrazide bond (e.g., m/z 224 for the benzimidazole-propyl fragment).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times correlating with logP values predicted via computational methods.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid-catalyzed condensation 62–72 95–98 Scalable, minimal byproducts Requires harsh conditions (reflux)
Microwave-assisted 85 99 Rapid, energy-efficient Specialized equipment needed
Solvent-free grinding 78 97 Eco-friendly, high atom economy Limited to small-scale synthesis

Data synthesized from.

Industrial-Scale Considerations

Patent disclosures in and highlight strategies for cost-effective production:

  • Protecting Group Strategies : Benzyl or tert-butoxycarbonyl (Boc) groups protect the phenolic -OH during hydrazone formation, with subsequent hydrogenolytic or acidic deprotection.
  • Continuous Flow Systems : Microreactor technology enhances mixing and heat transfer, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

N-(2-acetylphenyl)-2-chloropropanamide serves as an important intermediate in organic synthesis. It is often synthesized through the acylation of 2-acetylphenylamine with 2-chloropropanoyl chloride, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The synthesis is conducted under inert conditions to prevent side reactions with moisture or oxygen.

Types of Reactions Involving N-(2-acetylphenyl)-2-chloropropanamide

  • Oxidation : The acetyl group can be oxidized to form 2-acetylbenzoic acid.
  • Reduction : The carbonyl group in the acetyl moiety can be reduced to an alcohol.
  • Substitution : The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility as a building block for more complex organic molecules.

Enzyme Inhibition and Ligand Activity

Research has indicated that N-(2-acetylphenyl)-2-chloropropanamide may function as an enzyme inhibitor. Its structural components allow it to interact with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the chloropropanamide moiety participates in hydrophobic interactions. This interaction profile suggests potential applications in drug design, particularly for therapeutic agents targeting specific enzymes.

Antimicrobial Activity

The presence of the chloro atom in similar acetamide compounds has been shown to enhance antimicrobial activity. For instance, studies on related compounds indicate that chlorinated acetamides exhibit improved efficacy against bacterial strains like Klebsiella pneumoniae and fungi such as Candida albicans. The chloro atom stabilizes the molecule at the target enzyme site, promoting cell lysis and enhancing bactericidal properties .

Medicinal Applications

N-(2-acetylphenyl)-2-chloropropanamide has been explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures have demonstrated significant activity against various cancer cell lines by inhibiting specific pathways involved in tumor growth .

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of N-(2-acetylphenyl)-2-chloropropanamide exhibit significant cytotoxic effects against human colon cancer cells by targeting specific carbonic anhydrase isoforms involved in tumor progression .
  • Antimicrobial Efficacy : A comparative study of chlorinated acetamides revealed that those containing a chloro atom significantly increased their minimum inhibitory concentration against Klebsiella pneumoniae, suggesting a strong potential for developing new antibacterial agents .

Industrial Applications

In industrial settings, N-(2-acetylphenyl)-2-chloropropanamide is utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Summary of Applications

Application AreaSpecific UsesObservations
Chemical Synthesis Intermediate for complex organic moleculesVersatile reactions including oxidation and reduction
Biological Activity Potential enzyme inhibitorInteraction with molecular targets for therapeutic use
Medicinal Research Anti-inflammatory and anticancer propertiesSignificant cytotoxic effects on cancer cells
Industrial Use Development of polymers and coatingsUnique properties for material enhancement

Mechanism of Action

The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The hydroxybenzylidene group can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinct features include:

  • Benzimidazole core: Known for its role in DNA intercalation and enzyme inhibition .
  • Propanehydrazide linker : Provides conformational flexibility and hydrogen-bonding capacity compared to shorter acetohydrazide analogs.

Comparison with Acetohydrazide Derivatives

α-Glucosidase Inhibitors ()
  • Compound 228 : (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide
    • IC50 : 6.10 ± 0.5 μM (vs. acarbose: 378.2 ± 0.12 μM).
    • Structural differences : Shorter acetohydrazide linker and ethylthio group on benzimidazole.
    • Activity : Higher potency attributed to the electron-withdrawing ethylthio group and dihydroxybenzylidene substituent .
Anti-Parkinsonian Agents ()
  • Compound 3 : 2-(1H-Benzo[d]imidazol-1-yl)-N′-(2,3-dihydroxybenzylidene)acetohydrazide
    • Yield : 60%.
    • Activity : Moderate cell viability in SH-SY5Y neuroblastoma assays.
    • Comparison : The propanehydrazide linker in the target compound may improve solubility and binding kinetics compared to acetohydrazides .

Comparison with Propanehydrazide Analogs

Multi-Target Directed Ligands ()
  • Compound 1a: (E)-3-(4-Benzylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide Synthesis: Condensation of 3-(substitutedamino)propanehydrazide with 4-hydroxybenzaldehyde. Activity: Explored for multi-target effects (e.g., cholinesterase and monoamine oxidase inhibition).
VEGFR-2 Inhibitors ()
  • Compound 17b : (E)-N′-(3-(Benzyloxy)benzylidene)-2-(2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetohydrazide
    • Structure : Incorporates a furan ring and benzyloxy group.
    • Activity : Targets hepatocellular cancer via VEGFR-2 inhibition.
    • Comparison : The target compound’s 4-hydroxy group may offer better metabolic stability than the benzyloxy substituent .

Enzymatic Inhibition

  • α-Glucosidase : Analogous compounds (e.g., Compound 228) show IC50 values in the low μM range, suggesting the target compound could exhibit similar or improved activity due to its extended linker .
  • EGFR Inhibition : Benzimidazole acetohydrazides () demonstrate EGFR binding; the propanehydrazide variant may optimize steric interactions .

Anticancer Activity

  • DNA Intercalation : Benzimidazole derivatives (e.g., ) intercalate DNA, and the 4-hydroxybenzylidene group in the target compound may enhance this effect .
  • VEGFR-2 Targeting : Structural analogs () highlight the importance of substituents on the benzylidene ring for kinase inhibition .

Comparative Data Table

Compound Name Core Structure Linker Type Substituent Biological Activity IC50/Activity Level Reference
Target Compound Benzimidazole Propanehydrazide 4-Hydroxybenzylidene Hypothesized enzyme inhibitor Not reported -
Compound 228 () Benzimidazole Acetohydrazide 2,4-Dihydroxybenzylidene α-Glucosidase inhibition 6.10 ± 0.5 μM
Compound 1a () Benzimidazole Propanehydrazide 4-Hydroxybenzylidene Multi-Target Directed Ligand Not reported
Compound 17b () Benzimidazole Acetohydrazide 3-(Benzyloxy)benzylidene VEGFR-2 inhibition Not reported

Biological Activity

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a hydrazone functional group, which contributes to its biological activity. The structural complexity allows for various interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans
  • Mycobacterium smegmatis

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coli3.9 µg/mL
Candida albicans3.9 µg/mL
Mycobacterium smegmatis3.9 µg/mL

These findings suggest that the compound could serve as a potential antibiotic agent, particularly against resistant strains of bacteria .

2. Anticancer Properties

Preliminary studies have demonstrated that this compound may inhibit cancer cell proliferation. Notably, it has shown promise in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved.

3. Antioxidant Effects

The presence of hydroxyl groups in the compound contributes to its antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study highlighted the effectiveness of benzimidazole derivatives against various microbial strains, showcasing similar structural compounds with comparable MIC values .
  • Cancer Cell Studies : Research focusing on benzimidazole derivatives revealed their potential to inhibit tumor growth in vitro, suggesting that modifications to the hydrazone structure may enhance anticancer activity.

Understanding how this compound interacts with biological targets is critical for its development as a therapeutic agent. Molecular docking studies have been employed to predict interactions with key proteins involved in microbial resistance and cancer proliferation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide?

  • Methodological Answer : The compound is synthesized via acid-catalyzed condensation of 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide with 4-hydroxybenzaldehyde. Ethanol is the preferred solvent, with catalytic acetic acid or HCl to facilitate imine bond formation. Reaction progress is monitored via TLC, and the product is purified via recrystallization or column chromatography .
  • Key Data :

Reaction ConditionYield (%)Purification Method
Ethanol, reflux, 6h70–85Recrystallization

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms the (E)-configuration of the hydrazone bond (δ 8.3–8.6 ppm for –CH=N) and aromatic protons (δ 6.5–8.2 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1675 cm⁻¹) and hydroxyl (–OH, ~3400 cm⁻¹) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 352.3 for [M+H]⁺) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Antimicrobial Testing : Performed via broth microdilution (MIC values against Gram-positive/negative bacteria and fungi) .
  • Enzyme Inhibition : α-Glucosidase or cyclooxygenase (COX) assays with IC₅₀ determination (e.g., IC₅₀ = 6.10 μM for α-glucosidase inhibition in a related hydrazide) .

Advanced Research Questions

Q. How do substituents on the benzylidene or benzimidazole moieties influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with substituents like –NO₂, –OCH₃, or halogens. For example:

  • 4-Nitro groups enhance antibacterial activity (MIC = 12.5 μg/mL vs. S. aureus) but reduce solubility .
  • 4-Hydroxy groups improve antifungal activity (IC₅₀ = 3.23 μM) via hydrogen bonding with target enzymes .
    • Data Table :
Substituent (R)Antibacterial MIC (μg/mL)Antifungal IC₅₀ (μM)
4-OH25.03.23
4-NO₂12.57.34

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Contradictions arise from assay variability (e.g., bacterial strains, incubation time). Solutions include:

  • Standardized Protocols : CLSI guidelines for antimicrobial testing .
  • Molecular Docking : Validates target interactions (e.g., binding affinity to COX-2 vs. COX-1 explains selectivity ).
    • Example : A 4-methoxy derivative showed weak activity in one study but potent inhibition in another due to differences in bacterial membrane permeability assays .

Q. What is the proposed mechanism of action for its anticancer activity?

  • Methodological Answer :

  • EGFR Inhibition : Competes with ATP in the kinase domain (IC₅₀ = 1.2 μM for related benzimidazole hydrazides) .
  • Apoptosis Induction : Caspase-3/7 activation confirmed via fluorometric assays in cancer cell lines .

Q. How is computational chemistry applied to optimize its pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (2.1) and bioavailability (76%) .
  • Molecular Dynamics : Simulates stability in COX-2 active site over 100 ns trajectories .

Methodological Notes

  • Synthesis Optimization : Microwave-assisted synthesis reduces reaction time to 2h with comparable yields .
  • Crystallography : Single-crystal X-ray diffraction confirms the (E)-configuration and planar hydrazone linkage .
  • Contradiction Management : Cross-validate bioactivity using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .

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